molecular formula C9H14F6N4O4S2 B14881186 1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B14881186
M. Wt: 420.4 g/mol
InChI Key: SIUCNOGWGITSEA-UHFFFAOYSA-N
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Description

1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the molecular formula C9H14F6N4O4S2 and a molecular weight of 420.35 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its versatility and stability.

Preparation Methods

The synthesis of 1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of 1-methylimidazole with 3-chloropropylamine to form 1-aminopropyl-3-methylimidazolium chloride. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the final product . The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from affecting the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired reaction pathways and products.

Scientific Research Applications

1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with anionic species through electrostatic interactions, while the amino group can form hydrogen bonds with other molecules. These interactions can influence the solubility, reactivity, and stability of the compound in different environments .

Comparison with Similar Compounds

1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amino functional group, which provides additional reactivity and interaction capabilities compared to other imidazolium-based ionic liquids.

Properties

Molecular Formula

C9H14F6N4O4S2

Molecular Weight

420.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-(3-methylimidazol-3-ium-1-yl)propan-1-amine

InChI

InChI=1S/C7H14N3.C2F6NO4S2/c1-9-5-6-10(7-9)4-2-3-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,2-4,8H2,1H3;/q+1;-1

InChI Key

SIUCNOGWGITSEA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCCN.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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